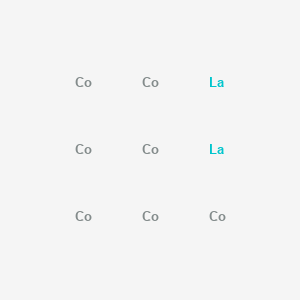
Einecs 235-542-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, compound with lanthanum (7:2), is a unique chemical compound that combines cobalt and lanthanum in a specific stoichiometric ratio. This compound is of significant interest due to its potential applications in various fields, including materials science, catalysis, and electronics. The combination of cobalt and lanthanum results in a compound with distinct physical and chemical properties that make it suitable for a range of scientific and industrial applications.
Vorbereitungsmethoden
The preparation of cobalt, compound with lanthanum (7:2), can be achieved through several synthetic routes. One common method is the solid-state reaction process, which involves mixing the appropriate amounts of cobalt oxide and lanthanum oxide powders, followed by heating the mixture at high temperatures to form the desired compound . Another method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel, followed by drying and calcination to obtain the final product . These methods allow for the precise control of the composition and properties of the resulting compound.
Analyse Chemischer Reaktionen
Cobalt, compound with lanthanum (7:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the cobalt component can be oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states . Substitution reactions involve the replacement of one or more ligands in the compound with other ligands, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cobalt, compound with lanthanum (7:2), has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction reactions . In medicine, it is being investigated for its potential use in magnetic resonance imaging (MRI) and as a contrast agent . In industry, it is used in the production of advanced materials, such as high-performance ceramics and electronic components . The unique properties of this compound make it suitable for these diverse applications.
Wirkmechanismus
The mechanism of action of cobalt, compound with lanthanum (7:2), involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate . In biological applications, the compound can interact with cellular components, leading to antimicrobial effects or enhanced drug delivery . The specific pathways involved depend on the particular application and the nature of the interaction between the compound and its target.
Vergleich Mit ähnlichen Verbindungen
Cobalt, compound with lanthanum (7:2), can be compared with other similar compounds, such as cobalt ferrite (CoFe2O4) and lanthanum cobaltite (LaCoO3) . These compounds share some similarities in terms of their composition and applications but also have distinct differences. For example, cobalt ferrite is known for its magnetic properties and is used in magnetic storage devices, while lanthanum cobaltite is used in fuel cells and as a catalyst for oxygen evolution reactions . The unique combination of cobalt and lanthanum in the 7:2 ratio gives this compound specific properties that make it suitable for certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
12268-07-4 |
|---|---|
Molekularformel |
Co7La2 |
Molekulargewicht |
690.3433 g/mol |
IUPAC-Name |
cobalt;lanthanum |
InChI |
InChI=1S/7Co.2La |
InChI-Schlüssel |
WSUMWSYPKHNGLA-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[La].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



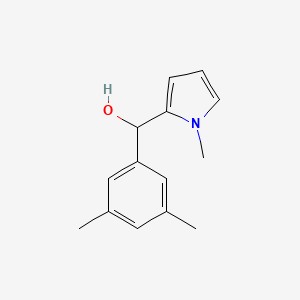
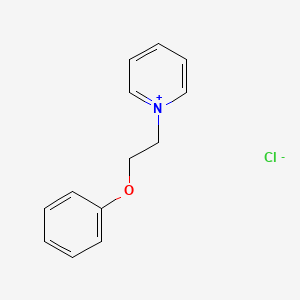


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
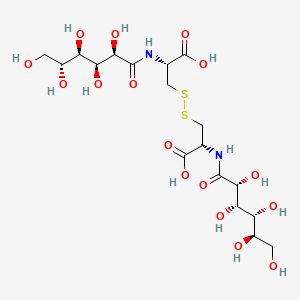

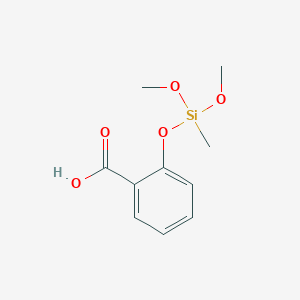
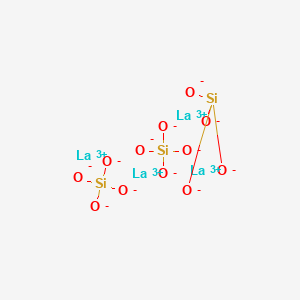
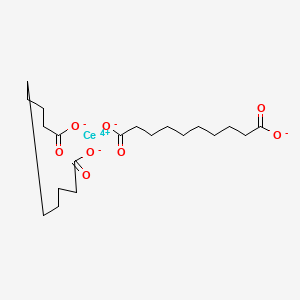

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

